6-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
Description
Chemical Structure and Key Features:
This compound features an isoindolin-1-one core substituted with:
- A methoxy group (-OCH₃) at position 6,
- A methyl group (-CH₃) at position 2,
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at position 4.
Synthesis:
The boronate ester functionality is typically introduced via palladium-catalyzed cross-coupling reactions. For example, brominated precursors (e.g., 6-bromo-2-methylisoindolin-1-one) react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate under inert conditions . This method aligns with Suzuki-Miyaura coupling protocols widely used for boronate installation .
Applications: Boronate-containing isoindolinones serve as intermediates in pharmaceutical synthesis, enabling further functionalization via cross-coupling reactions. Their stability and reactivity make them valuable in drug discovery pipelines .
Properties
Molecular Formula |
C16H22BNO4 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)12-7-10-9-18(5)14(19)11(10)8-13(12)20-6/h7-8H,9H2,1-6H3 |
InChI Key |
SUNXNHPVEYUXGM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)C(=O)N(C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one typically involves the reaction of 6-methoxy-2-methylisoindolin-1-one with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the boronic ester group and the use of palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and appropriate halide partners for cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
6-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biological probe due to its boronic ester group, which can interact with biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals that require boronic ester intermediates.
Industry: Utilized in the production of fine chemicals and materials that require precise synthetic routes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one involves its reactivity as a boronic ester. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as its role in cross-coupling reactions or as a biological probe .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
5-Boronate vs. 6-Boronate Isoindolinones
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS: 1004294-80-7):
Differs in boronate placement (position 6 vs. 5). This positional isomer may exhibit altered electronic properties, affecting reactivity in cross-coupling reactions .
Core Structure Modifications
Substituent Functional Group Variations
Methoxy vs. Non-Methoxy Derivatives
- 2-(4-Methoxybenzyl)-3-boronate isoindolin-1-one :
Incorporates a 4-methoxybenzyl group at position 2, enhancing lipophilicity. This modification is advantageous in CNS drug candidates but may complicate metabolic stability . - 2-Methyl-4-boronate isoindolin-1-one (CAS: 1221239-09-3):
Lacks the methoxy group, simplifying synthesis but reducing polarity, which could limit solubility in aqueous systems .
Boronate Ester Stability and Reactivity
All analogs share the pinacol boronate ester group, known for hydrolytic stability compared to boronic acids. However, steric shielding from methyl groups in pinacol esters can slow transmetallation steps in cross-coupling reactions. For example, the target compound’s methoxy group at position 6 may electronically activate the boronate for faster coupling compared to non-activated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
